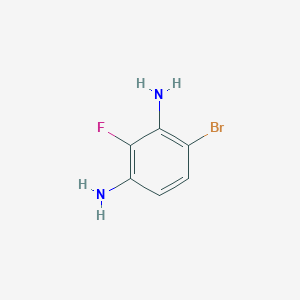
1-Bromo-2,4-diamino-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,4-diamino-3-fluorobenzene is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, fluorine, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-diamino-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,4-diamino-3-fluorobenzene. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron(III) bromide or aluminum tribromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process needs to be optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,4-diamino-3-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in the presence of a suitable solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide can yield 2,4-diamino-3-fluorophenol, while coupling reactions can produce various biaryl compounds .
Aplicaciones Científicas De Investigación
1-Bromo-2,4-diamino-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of pharmaceuticals and bioactive compounds.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,4-diamino-3-fluorobenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,3-diamino-4-fluorobenzene: Similar structure but different substitution pattern.
1-Bromo-3-fluorobenzene: Lacks amino groups, leading to different reactivity and applications.
4-Fluoro-1,2-phenylenediamine: Contains amino and fluorine groups but lacks bromine.
Uniqueness
1-Bromo-2,4-diamino-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C6H6BrFN2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
4-bromo-2-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,9-10H2 |
Clave InChI |
YBLXQYZEQJKJPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


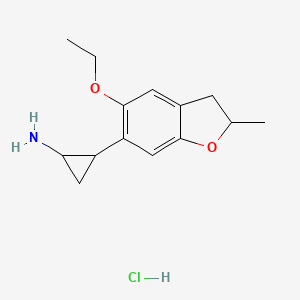
![[2-Methyl-5-(2-methylbutanoyloxy)-6-[[4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B12100177.png)
![4-Ethyl-8-methoxy-6-trimethylsilyl-1,3-dihydropyrano[3,4-c]pyridine-3,4-diol](/img/structure/B12100179.png)

![3-[3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B12100183.png)
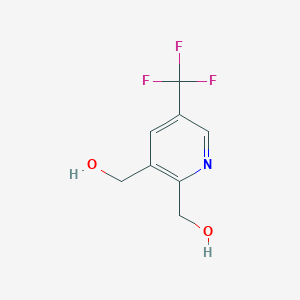
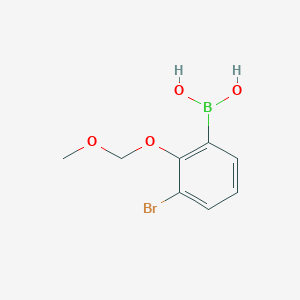

![2-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-methylpropanamide](/img/structure/B12100201.png)

![5a,5b,8,8,11a,13b-Hexamethyl-3-octan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12100212.png)
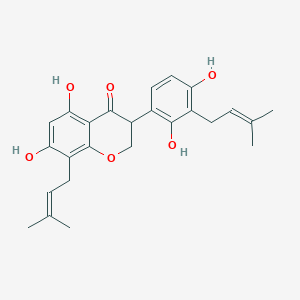
![2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)

